N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
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Overview
Description
The compound “N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide” is a complex organic molecule. It contains several functional groups and rings, including a 2-chloro-5-(trifluoromethyl)phenyl group, a 1,2,4-triazolo[4,3-b]pyridazine ring, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 2-chloro-5-(trifluoromethyl)phenyl group is a six-membered aromatic ring with chlorine and trifluoromethyl substituents . The 1,2,4-triazolo[4,3-b]pyridazine is a fused ring system containing nitrogen atoms . The amide group (-CONH2) is a common functional group in organic chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 2-chloro-5-(trifluoromethyl)phenyl group could influence the compound’s reactivity and polarity . Unfortunately, specific physical and chemical properties for this compound are not available in the search results.Scientific Research Applications
Microwave-promoted Synthesis and Biological Activity
A study by Özil et al. (2015) explored the microwave-promoted synthesis of 1,2,4-triazole derivatives, showcasing the efficiency of modern synthesis techniques in producing compounds with potential antimicrobial, anti-lipase, and antiurease activities. This research underscores the role of innovative synthetic methods in the development of new chemical entities with therapeutic potential (Özil, Bodur, Ülker, & Kahveci, 2015).
Synthesis and Characterization of Heterocyclic Derivatives
El‐Sayed et al. (2008) synthesized N- and S-substituted 1,3,4-oxadiazole derivatives, leading to the creation of bicyclic 1,2,4-triazolothiadiazole derivatives. The structural elucidation of these compounds was achieved through spectral and analytical data, illustrating the importance of chemical synthesis in expanding the library of compounds with potential bioactivity (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Antibacterial Activity Evaluation
Almajan et al. (2010) evaluated the antibacterial activity of new triazolothiadiazine and triazolothiadiazin-6-ones, providing insight into the potential use of such compounds in combating microbial infections. This study highlights the ongoing search for new antimicrobial agents to address resistance to current antibiotics (Almajan, Bărbuceanu, Şaramet, & Draghici, 2010).
Antimicrobial and Insecticidal Activities
Research by Holla et al. (2006) on triazolothiadiazines and triazolothiadiazoles containing chloropyridinyl moieties assessed their antimicrobial and insecticidal activities, illustrating the diverse applications of these compounds beyond human health into agricultural and pest management contexts (Holla, Prasanna, Poojary, Rao, & Shridhara, 2006).
Mechanism of Action
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to explore its potential uses .
Properties
IUPAC Name |
N-[2-[6-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClF3N6O2S/c1-14-2-4-15(5-3-14)23(36)29-11-10-20-32-31-19-8-9-22(33-34(19)20)37-13-21(35)30-18-12-16(24(26,27)28)6-7-17(18)25/h2-9,12H,10-11,13H2,1H3,(H,29,36)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWIVGMRGMWVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClF3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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